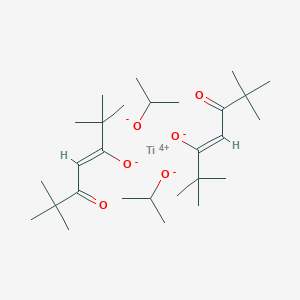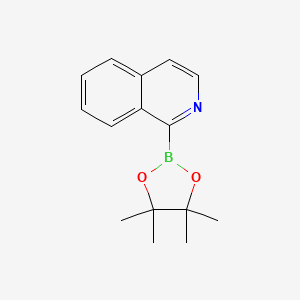
4-((3-Amino-5-((2,5-dimethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Amino-5-((2,5-dimethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile is a complex organic compound that features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Amino-5-((2,5-dimethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile typically involves multiple steps. One common method includes the reaction of 2,5-dimethylbenzylamine with cyanuric chloride to form an intermediate, which is then reacted with 4-aminobenzonitrile under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dioxane and bases like sodium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave irradiation to enhance reaction rates and yields. This method allows for the synthesis of the compound in less time and with higher purity compared to conventional methods .
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-Amino-5-((2,5-dimethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazine compounds .
Applications De Recherche Scientifique
4-((3-Amino-5-((2,5-dimethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4-((3-Amino-5-((2,5-dimethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5,6-dimethyl-1,2,4-triazine: Similar in structure but lacks the benzenecarbonitrile moiety.
2-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-1,3-thiazole: Contains a thiazole ring instead of a triazine ring.
Uniqueness
4-((3-Amino-5-((2,5-dimethylphenyl)methyl)1,3,5-triazin-2-yl)amino)benzenecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
205381-57-3 |
|---|---|
Formule moléculaire |
C19H18N6 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
4-[[4-amino-6-[(2,5-dimethylphenyl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C19H18N6/c1-12-3-4-13(2)15(9-12)10-17-23-18(21)25-19(24-17)22-16-7-5-14(11-20)6-8-16/h3-9H,10H2,1-2H3,(H3,21,22,23,24,25) |
Clé InChI |
LLGOZABJJRJOAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13123653.png)






![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)





